

Cross-Resistance Between Famciclovir and Other Nucleoside Analogs: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

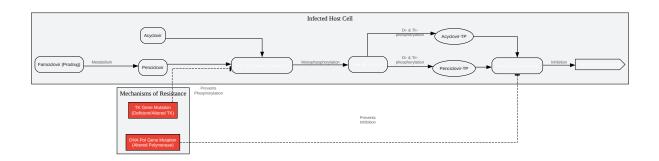
This guide provides an objective comparison of the cross-resistance profiles of **famciclovir**, the prodrug of penciclovir, and other nucleoside analogs, primarily acyclovir. The information is supported by experimental data from in vitro studies on Herpes Simplex Virus (HSV) and Varicella-Zoster Virus (VZV), the primary targets of these antiviral agents.

Mechanism of Action and Resistance

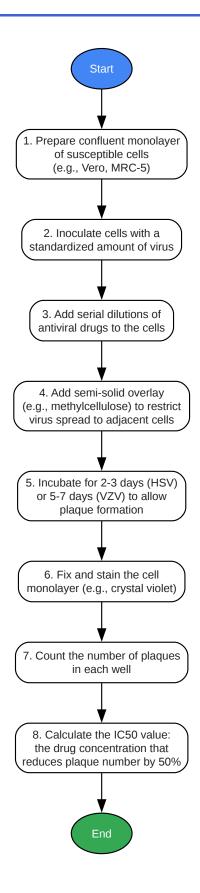
Famciclovir is rapidly converted to its active form, penciclovir, which, like acyclovir, is a nucleoside analog that inhibits viral DNA replication. The antiviral activity of both penciclovir and acyclovir is dependent on their phosphorylation by a virus-encoded enzyme, thymidine kinase (TK). Subsequent phosphorylation by cellular kinases results in the formation of triphosphate derivatives that compete with the natural substrate, deoxyguanosine triphosphate (dGTP), for incorporation into the growing viral DNA chain by the viral DNA polymerase. This incorporation leads to chain termination and halts viral replication.

Resistance to these nucleoside analogs primarily arises from mutations in two key viral genes: the thymidine kinase (TK) gene (UL23 in HSV) and the DNA polymerase (DNA Pol) gene (UL30 in HSV).[1][2] Mutations in the TK gene are the most common cause of resistance, accounting for approximately 95% of acyclovir-resistant clinical isolates.[1] These mutations can lead to a deficient or altered TK enzyme that is unable to efficiently phosphorylate the drug. Less frequently, mutations in the DNA polymerase can alter its structure, preventing the incorporation of the antiviral triphosphate.









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